![molecular formula C12H13IN2O2S B239897 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 5611-11-0](/img/structure/B239897.png)
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole, also known as IDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDMP belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole is not fully understood; however, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been shown to exhibit a range of biochemical and physiological effects in various studies. For example, in vitro studies have shown that 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole in lab experiments is its potential toxicity, which requires careful consideration when determining the appropriate dosage and administration.
Future Directions
There are several future directions for research on 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole, including the development of new derivatives with improved therapeutic properties, the investigation of its potential use in combination therapies, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole for the treatment of various diseases. Overall, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole holds significant potential for the development of new therapeutics, and further research in this area is warranted.
Synthesis Methods
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole can be synthesized through a multi-step process involving the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole.
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, 1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
properties
CAS RN |
5611-11-0 |
---|---|
Product Name |
1-(4-Iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Molecular Formula |
C12H13IN2O2S |
Molecular Weight |
376.22 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
InChI Key |
YDJMEELBLRAYPP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)I)C)C |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.